Diphosphoric(III,V) acid, tetraethyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphosphoric(III,V) acid, tetraethyl ester can be synthesized through the reaction of phosphorus oxychloride with ethanol in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Diphosphoric(III,V) acid, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Phosphorus pentoxide and other phosphorus oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
Diphosphoric(III,V) acid, tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in phosphorylation reactions.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which diphosphoric(III,V) acid, tetraethyl ester exerts its effects involves the phosphorylation of target molecules. It acts as a phosphorylating agent, transferring its phosphate groups to nucleophilic sites on target molecules. This process can alter the chemical and biological properties of the target molecules, affecting their activity and function .
Comparison with Similar Compounds
Tetraethyl pyrophosphate: Another name for diphosphoric(III,V) acid, tetraethyl ester.
Diethyl phosphite: A related compound with similar reactivity but different applications.
Triethyl phosphate: Another organophosphorus compound with different functional groups and uses
Uniqueness: this compound is unique due to its specific structure and reactivity, making it particularly useful in phosphorylation reactions. Its ability to modify biomolecules in aqueous conditions without the need for protecting groups sets it apart from other similar compounds .
Properties
IUPAC Name |
diethoxyphosphanyl diethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O6P2/c1-5-10-15(11-6-2)14-16(9,12-7-3)13-8-4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQUMKJJLXSKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O6P2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218371 | |
Record name | Diphosphoric(III,V) acid, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
682-24-6 | |
Record name | Diphosphoric(III,V) acid, tetraethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=682-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric(III,V) acid, tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric(III,V) acid, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.